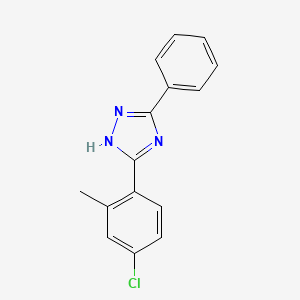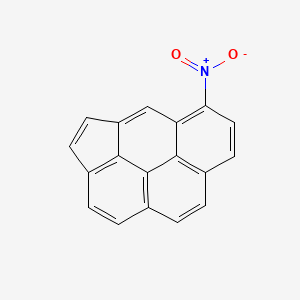![molecular formula C30H30O4S2 B14402089 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] CAS No. 88661-05-6](/img/structure/B14402089.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is a chemical compound known for its unique structure and properties It consists of two phenol groups connected by a disulfide bond, with hydroxymethyl and phenylethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] typically involves the reaction of 6-(hydroxymethyl)-4-(1-phenylethyl)phenol with a disulfide-forming reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxymethyl and phenylethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar disulfide structure but different substituents.
2,2’-Disulfanediylbis(4-chlorophenol): Similar disulfide structure with chlorophenol substituents.
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxymethyl and phenylethyl groups provide additional functional sites for reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
88661-05-6 |
|---|---|
Fórmula molecular |
C30H30O4S2 |
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-3-(hydroxymethyl)-5-(1-phenylethyl)phenyl]disulfanyl]-6-(hydroxymethyl)-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O4S2/c1-19(21-9-5-3-6-10-21)23-13-25(17-31)29(33)27(15-23)35-36-28-16-24(14-26(18-32)30(28)34)20(2)22-11-7-4-8-12-22/h3-16,19-20,31-34H,17-18H2,1-2H3 |
Clave InChI |
RRQBBIRJCZYLES-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C(C)C4=CC=CC=C4)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
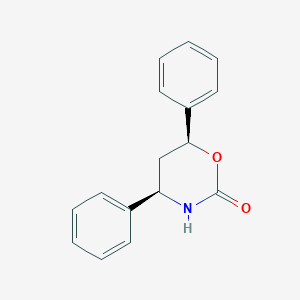
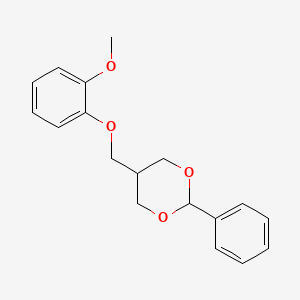
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
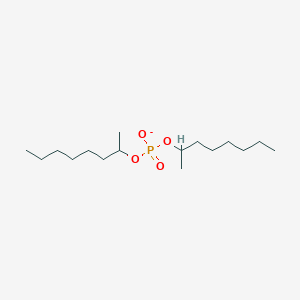
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

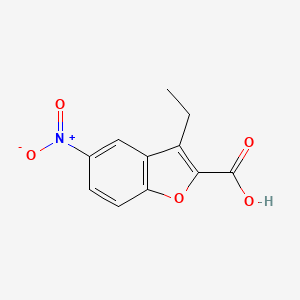
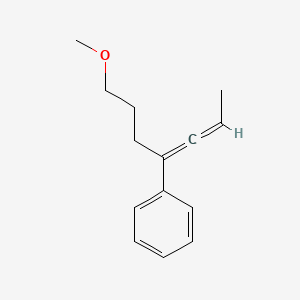
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
